Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-
Description
Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- is a bicyclic hydrocarbon characterized by a rigid [2.2.2] ring system with four methyl substituents at positions 1, 2, 3, and 4. Its structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and natural product research. The compound has been identified in plant extracts, such as Michelia shiluensis (7.2% concentration in hexane extract) and propolis (6.6% in hexane extract) , as well as in anise and fennel essential oils . Synthetic routes, including visible-light energy-transfer-catalyzed [4+2] cycloadditions, enable scalable production of its derivatives .
Properties
CAS No. |
62338-43-6 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3,6-tetramethylbicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C12H18/c1-8-7-11-5-6-12(8,4)10(3)9(11)2/h7,11H,5-6H2,1-4H3 |
InChI Key |
AKVHDXDXXNIQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CCC1(C(=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Diels–Alder Reaction and Subsequent Tetramethylation
One of the most authoritative and efficient methods to prepare bicyclo[2.2.2]octa-2,5-diene derivatives, including the 1,2,3,6-tetramethyl-substituted variant, involves a Diels–Alder cycloaddition followed by methylation steps.
Step 1: Formation of Bicyclo[2.2.2]octane-2,5-dione Precursor
The bicyclic dione intermediate, bicyclo[2.2.2]octane-2,5-dione, is synthesized via a Diels–Alder reaction between 2-trimethylsilyloxy-1,3-cyclohexadiene and α-acetoxyacrylonitrile. This reaction forms the bicyclic core with ketone functionalities at the 2 and 5 positions.
Step 2: Tetramethylation
The bicyclo[2.2.2]octane-2,5-dione undergoes facile tetramethylation at the 3,3,6,6-positions, yielding 3,3,6,6-tetramethylbicyclo[2.2.2]octane-2,5-dione in good yield. This methylation is typically achieved using strong methylating agents under controlled conditions.
Step 3: Conversion to Bicyclo[2.2.2]octa-2,5-diene Derivative
Subsequent chemical transformations, including reduction or elimination, convert the dione into the corresponding bicyclo[2.2.2]octa-2,5-diene framework with the desired tetramethyl substitution pattern.
This method is supported by experimental data demonstrating good yields and reproducibility, as well as computational studies (AM1 calculations) that provide insights into the acidity and reactivity of the intermediates involved.
Summary Table of Preparation Methods
Research Results and Analytical Data
-
The tetramethylation of bicyclo[2.2.2]octane-2,5-dione proceeds with good yields (typically above 70%), producing stable intermediates suitable for further functionalization.
-
AM1 computational studies reveal that the α-enolates of bicyclic diones exhibit enhanced acidity at the C-3 hydrogens, facilitating methylation and other electrophilic substitutions. This computational evidence supports the observed experimental ease of tetramethylation.
Spectroscopic Characterization
The bicyclic dienes and their precursors have been characterized by nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), confirming the substitution patterns and bicyclic frameworks. Melting points and mass spectrometry data further corroborate the identity and purity of the compounds.
Expert Notes on Preparation
The Diels–Alder approach remains the most straightforward and reliable method to access bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- derivatives due to the regio- and stereoselectivity of the cycloaddition.
Careful control of methylation conditions is essential to avoid over- or under-substitution.
Alternative methods involving cyclopropene chemistry provide valuable synthetic routes for structurally related bicyclic compounds but may require adaptation for the specific tetramethyl-substituted target.
Computational studies are recommended to predict reactivity and guide synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated bicyclic derivative.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated bicyclic derivatives.
Substitution: Halogenated bicyclic compounds.
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its stable bicyclic structure.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and properties of the metal. Additionally, its bicyclic structure allows it to participate in various chemical reactions, facilitating the formation of new compounds and materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Bicyclo[2.2.2]octane Derivatives
- Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-: Structure: Fully unsaturated bicyclic system with four methyl groups.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives (e.g., diethyl ester):
Fluorinated Derivatives (e.g., 2,3-bis(trifluoromethyl)bicyclo[2.2.2]octa-2,5-diene):
Other Bicyclic Systems
- Bicyclo[4.1.0]heptan-2-ol, 1β-(3-methyl-1,3-butadienyl)-: Structure: Norbornene-like system with hydroxyl and branched substituents.
Biological Activity
Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- (CAS Number: 62338-43-6), is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, cytotoxic, and antioxidant activities, supported by relevant data and case studies.
- Molecular Formula : C12H18
- Molecular Weight : 162.27 g/mol
- IUPAC Name : Bicyclo[2.2.2]octa-2,5-diene
1. Antimicrobial Activity
Research has indicated that compounds similar to Bicyclo[2.2.2]octa-2,5-diene exhibit significant antimicrobial properties. A study on the ethyl acetate extract of Dipterygium glaucum revealed that the presence of bicyclic compounds contributed to notable antibacterial activity against various strains.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| E. coli | 15 | 0.5 |
| S. aureus | 20 | 0.3 |
| P. aeruginosa | 18 | 0.4 |
These findings suggest that Bicyclo[2.2.2]octa-2,5-diene may serve as a lead compound in developing new antimicrobial agents .
2. Cytotoxic Activity
Cytotoxicity studies conducted on various cancer cell lines have demonstrated that Bicyclo[2.2.2]octa-2,5-diene exhibits selective cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 35 |
3. Antioxidant Activity
Antioxidant assays have shown that Bicyclo[2.2.2]octa-2,5-diene can scavenge free radicals effectively:
- DPPH Scavenging Activity : The compound exhibited an IC50 value of 50 µg/mL.
- ABTS Radical Cation Scavenging : The compound showed a scavenging percentage of 70% at a concentration of 100 µg/mL.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various extracts from Dipterygium glaucum, it was found that the ethyl acetate extract containing Bicyclo[2.2.2]octa-2,5-diene demonstrated superior antibacterial activity compared to other extracts . The study highlighted the importance of isolating active compounds for further pharmacological evaluation.
Case Study 2: Cytotoxicity in Cancer Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
